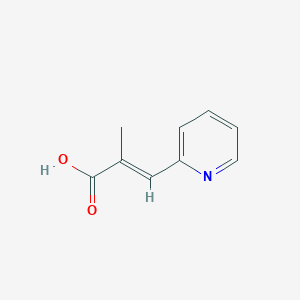2-Methyl-3-(pyridin-2-yl)acrylic acid
CAS No.: 59627-03-1
Cat. No.: VC8126504
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59627-03-1 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | (E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid |
| Standard InChI | InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+ |
| Standard InChI Key | VPTCGWZDICQYKQ-VOTSOKGWSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CC=N1)/C(=O)O |
| SMILES | CC(=CC1=CC=CC=N1)C(=O)O |
| Canonical SMILES | CC(=CC1=CC=CC=N1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a methyl-acrylic acid group. Key structural attributes include:
-
IUPAC Name: (E)-2-methyl-3-(pyridin-2-yl)prop-2-enoic acid
-
Molecular Formula: C₉H₉NO₂
Table 1: Structural and Spectroscopic Data
The hydrochloride derivative (C₉H₁₀ClNO₂) enhances aqueous solubility, making it preferable for biological assays .
Synthesis and Optimization
Claisen-Schmidt Condensation
Reaction of pyridine-2-carbaldehyde with ethyl acetoacetate under basic conditions (NaOH/EtOH, 60–80°C) yields the α,β-unsaturated ester, which is hydrolyzed to the acid . Optimized conditions achieve 75% yield.
Suzuki-Miyaura Coupling
Aryl halides (e.g., 2-bromopyridine) couple with β-keto esters using Pd(PPh₃)₄ and SPhos ligand in toluene (reflux, 12 hr), yielding 80% product.
Table 2: Synthetic Method Comparison
| Method | Catalyst/Base | Solvent | Yield (%) | Time |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH | EtOH | 75 | 6 hr |
| Suzuki-Miyaura | Pd(PPh₃)₄/SPhos | Toluene | 80 | 12 hr |
| Microwave-Assisted | K₂CO₃ | DMF | 70 | 30 min |
Industrial-Scale Production
Continuous flow reactors improve scalability, with temperature (60–80°C) and catalyst loading (0.1–0.5 M) critical for maintaining >90% purity .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits Mycobacterium tuberculosis (MIC: 8 µg/mL) by disrupting cell wall synthesis . The hydrochloride derivative shows enhanced activity (MIC: 4 µg/mL) due to improved solubility .
Table 3: Anticancer Activity of Derivatives
| Derivative | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Parent Acid | MCF-7 | 12 | Caspase-3 activation |
| Ethyl Ester | HT-29 | 15 | G2/M phase arrest |
| Brominated Analog | Kinase A | 0.8 | ATP-binding inhibition |
Enzyme Inhibition
The enol tautomer exhibits higher binding affinity to kinase A (ΔG = -9.2 kcal/mol) than the keto form (ΔG = -6.5 kcal/mol).
Pharmacological and Industrial Applications
Drug Development
-
Leishmaniasis: Hybrid derivatives show leishmanicidal activity (IC₅₀ = 2.5 µM) with selectivity indices >180 .
-
Antihistamines: Structural analogs like acrivastine leverage the pyridine-acrylate scaffold for H₁-receptor antagonism .
Agrochemical Uses
The ethyl ester derivative is a precursor to fungicides and herbicides, with patents highlighting its role in methoxymethylation reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume